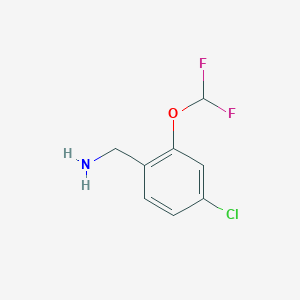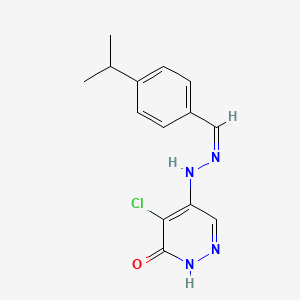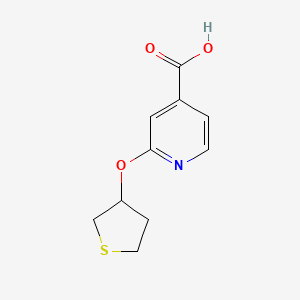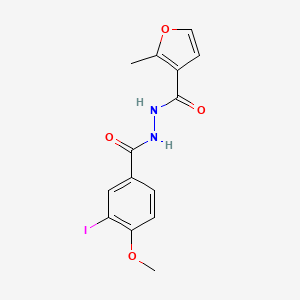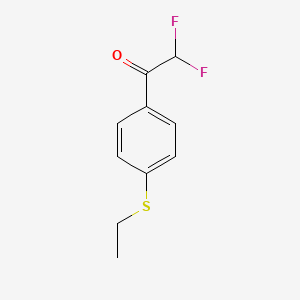
1-(4-(Ethylthio)phenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylsulfanyl-phenyl)-2,2-difluoro-ethanone is an organic compound characterized by the presence of an ethanone group substituted with a 4-ethylsulfanyl-phenyl ring and two fluorine atoms
Preparation Methods
The synthesis of 1-(4-Ethylsulfanyl-phenyl)-2,2-difluoro-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylsulfanyl-benzaldehyde with difluoroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Ethylsulfanyl-phenyl)-2,2-difluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Ethylsulfanyl-phenyl)-2,2-difluoro-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 1-(4-Ethylsulfanyl-phenyl)-2,2-difluoro-ethanone involves its interaction with molecular targets through its functional groups. The ethanone group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and stability. The ethylsulfanyl group may interact with thiol-containing enzymes, affecting their activity.
Comparison with Similar Compounds
Similar compounds to 1-(4-Ethylsulfanyl-phenyl)-2,2-difluoro-ethanone include:
1-(4-Methylsulfanyl-phenyl)-2,2-difluoro-ethanone: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Ethylsulfanyl-phenyl)-2,2-dichloro-ethanone: Similar structure but with chlorine atoms instead of fluorine.
1-(4-Ethylsulfanyl-phenyl)-2,2-difluoro-propanone: Similar structure but with a propanone group instead of an ethanone group.
The uniqueness of 1-(4-Ethylsulfanyl-phenyl)-2,2-difluoro-ethanone lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C10H10F2OS |
|---|---|
Molecular Weight |
216.25 g/mol |
IUPAC Name |
1-(4-ethylsulfanylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10F2OS/c1-2-14-8-5-3-7(4-6-8)9(13)10(11)12/h3-6,10H,2H2,1H3 |
InChI Key |
ACTDDFRGDRFWAC-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B14873228.png)
![Genistein 7-O-beta-D-glucopyranoside-4'-O-[alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside]](/img/structure/B14873230.png)
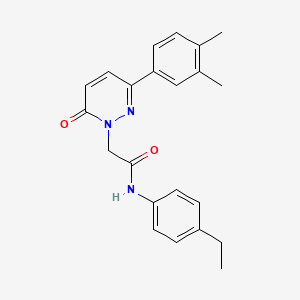
![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(4-(tert-butyl)phenyl)ethanone](/img/structure/B14873240.png)
